2-(3,4-dimethoxybenzoyl)-N-ethylhydrazinecarbothioamide
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Overview
Description
2-(3,4-Dimethoxybenzoyl)-N-ethylhydrazinecarbothioamide is an organic compound that belongs to the class of hydrazinecarbothioamides This compound is characterized by the presence of a 3,4-dimethoxybenzoyl group attached to an N-ethylhydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxybenzoyl)-N-ethylhydrazinecarbothioamide typically involves the reaction of 3,4-dimethoxybenzoyl chloride with N-ethylhydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) with the addition of a base like triethylamine (TEA) to facilitate the reaction . The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxybenzoyl)-N-ethylhydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the hydrazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
2-(3,4-Dimethoxybenzoyl)-N-ethylhydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxybenzoyl)-N-ethylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzoyl chloride: A related compound used in similar synthetic applications.
2,3-Dimethoxybenzamides: Compounds with similar structural features and biological activities.
Uniqueness
2-(3,4-Dimethoxybenzoyl)-N-ethylhydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H17N3O3S |
---|---|
Molecular Weight |
283.35 g/mol |
IUPAC Name |
1-[(3,4-dimethoxybenzoyl)amino]-3-ethylthiourea |
InChI |
InChI=1S/C12H17N3O3S/c1-4-13-12(19)15-14-11(16)8-5-6-9(17-2)10(7-8)18-3/h5-7H,4H2,1-3H3,(H,14,16)(H2,13,15,19) |
InChI Key |
QSIXENIHCHTKNV-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NNC(=O)C1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
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